molecular formula C4H5NO3S B1598000 1H-pyrrole-2-sulfonic acid CAS No. 84864-63-1

1H-pyrrole-2-sulfonic acid

Cat. No.: B1598000
CAS No.: 84864-63-1
M. Wt: 147.15 g/mol
InChI Key: KKQCQCXUVZBOCL-UHFFFAOYSA-N
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Description

1H-pyrrole-2-sulfonic acid is a heterocyclic organic compound with the molecular formula C4H5NO3S It is a derivative of pyrrole, where a sulphonic acid group is attached to the second carbon of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-pyrrole-2-sulfonic acid can be synthesized through the sulphonation of pyrrole. This process involves the reaction of pyrrole with sulphur trioxide in pyridine at approximately 100°C . The reaction yields this compound as the primary product.

Industrial Production Methods: In industrial settings, the production of this compound typically involves the continuous sulphonation of pyrrole using sulphur trioxide in a controlled environment. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1H-pyrrole-2-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can convert it into different pyrrole derivatives.

    Substitution: Electrophilic substitution reactions are common, where the sulphonic acid group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminium hydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions.

Major Products:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Reduced pyrrole derivatives.

    Substitution: Various substituted pyrrole compounds.

Scientific Research Applications

Synthesis of 1H-Pyrrole-2-Sulfonic Acid

This compound is synthesized through the sulfonation of pyrrole using sulfur trioxide in a pyridine medium at elevated temperatures (approximately 100°C). This method yields the sulfonic acid derivative in high purity, making it suitable for further applications .

Medicinal Chemistry

This compound has been investigated for its potential as a precursor in drug development. Its derivatives have shown promise as enzyme inhibitors, particularly targeting carbonic anhydrase (CA) isoforms. Studies indicate that certain pyrrole carboxamide compounds exhibit measurable inhibition of CA II isozyme, with inhibition values ranging from 58.6% to 14.3% .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can undergo various reactions such as:

  • Electrophilic Substitution : The sulfonic acid group allows for substitution reactions, facilitating the formation of more complex molecules.
  • Reduction and Oxidation : It can be reduced to form different pyrrole derivatives or oxidized to yield sulfonic acid derivatives .

Material Science

In materials science, this compound is utilized in the production of conductive polymers and dyes. Its ability to form stable complexes with metals makes it valuable for creating pigments and colorants used in various industrial applications .

Case Study 1: Enzyme Inhibition

A study explored the efficacy of N-phenyl-1H-pyrrole-2-sulfonamide (a derivative) as an enzyme inhibitor in cancer therapy. The compound demonstrated significant inhibition against specific cancer-related enzymes, suggesting its potential role in developing targeted anticancer drugs .

Case Study 2: Synthesis of Polysubstituted Pyrroles

Research highlighted the use of this compound as an intermediate for synthesizing polysubstituted pyrroles via copper-catalyzed reactions. These reactions yielded high regioselectivity and functional group tolerance, showcasing the compound's utility in creating complex organic structures .

Mechanism of Action

The mechanism of action of 1H-pyrrole-2-sulfonic acid involves its interaction with various molecular targets. The sulphonic acid group enhances its reactivity, allowing it to participate in multiple chemical reactions. The pathways involved include electrophilic substitution and nucleophilic addition, which contribute to its diverse chemical behavior.

Comparison with Similar Compounds

    Pyrrole: The parent compound without the sulphonic acid group.

    1H-Pyrrole-3-sulphonic acid: A positional isomer with the sulphonic acid group on the third carbon.

    Indole-2-sulphonic acid: A related compound with an indole ring structure.

Uniqueness: 1H-pyrrole-2-sulfonic acid is unique due to the specific positioning of the sulphonic acid group, which significantly influences its chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions makes it a valuable compound in various research and industrial applications.

Biological Activity

1H-Pyrrole-2-sulfonic acid (C4H5NO3S) is a heterocyclic organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

This compound is synthesized through the sulfonation of pyrrole using sulfur trioxide in pyridine, typically at around 100°C. This reaction yields high purity and yield of the sulfonic acid derivative . The compound features a pyrrole ring with a sulfonic acid group attached at the second carbon, which significantly influences its reactivity and biological properties.

The biological activity of this compound is largely attributed to its ability to participate in various chemical reactions due to the presence of the sulfonic acid group. Its mechanisms include:

  • Electrophilic Substitution : The compound can undergo electrophilic substitution reactions, allowing it to interact with various biological targets.
  • Nucleophilic Addition : The sulfonic acid enhances nucleophilicity, facilitating interactions with nucleophiles in biological systems.

These mechanisms enable this compound to act as a precursor for biologically active compounds, making it valuable in drug development.

Biological Activities

This compound has been investigated for several biological activities:

  • Carbonic Anhydrase Inhibition : Research indicates that derivatives of pyrrole-2-sulfonic acid exhibit measurable inhibition of the α-CA II isozyme, with inhibition values ranging from 58.6% to 14.3%. This suggests potential applications in treating conditions related to carbonic anhydrase activity .
  • Antimicrobial Properties : Compounds derived from pyrrole structures have shown varying degrees of antimicrobial activity. For instance, certain pyrrole derivatives were found to inhibit the growth of Staphylococcus aureus at specific concentrations .

Case Study 1: Carbonic Anhydrase Inhibitors

A study explored the inhibition potential of pyrrole carboxamides, including those derived from this compound. The results indicated that these compounds could serve as effective inhibitors of carbonic anhydrase, which is crucial for various physiological processes. The study highlighted that structural modifications significantly affect their inhibitory potency .

Case Study 2: Antimicrobial Activity

In another investigation, derivatives of this compound were tested against various bacterial strains. The results demonstrated that specific modifications to the pyrrole structure could enhance antimicrobial efficacy, suggesting avenues for developing new antibacterial agents .

Comparative Analysis with Related Compounds

CompoundStructure TypeBiological Activity
This compound Sulfonated PyrroleCarbonic anhydrase inhibition
Pyrrole Parent CompoundLimited biological activity
1H-Pyrrole-3-sulphonic Acid Positional IsomerVarying reactivity
Indole-2-sulphonic Acid Indole DerivativeDiverse biological activities

This table illustrates how the positioning of functional groups in related compounds affects their biological activities and potential applications.

Properties

IUPAC Name

1H-pyrrole-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO3S/c6-9(7,8)4-2-1-3-5-4/h1-3,5H,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQCQCXUVZBOCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10233923
Record name 1H-Pyrrole-2-sulphonic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84864-63-1
Record name 1H-Pyrrole-2-sulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84864-63-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrole-2-sulfonic acid
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Record name 1H-Pyrrole-2-sulphonic acid
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Record name 1H-pyrrole-2-sulphonic acid
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Record name 1H-PYRROLE-2-SULFONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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